1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine
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Overview
Description
1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is an organic compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine typically involves the introduction of fluorine atoms into the phenyl ring followed by the attachment of the ethanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the phenyl ring. This can be achieved through the reaction of a suitable precursor, such as a halogenated benzene derivative, with difluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Difluoromethoxy)phenyl)ethanamine
- 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
- 3-(Difluoromethoxy)phenylacetylene
Uniqueness
1-(4-(Difluoromethyl)-2-fluorophenyl)ethanamine is unique due to the presence of both a difluoromethyl group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological properties. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C9H10F3N |
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Molecular Weight |
189.18 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3 |
InChI Key |
KJTZUOPRFPEYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
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